molecular formula C12H22N2O B11813429 1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone

1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone

Cat. No.: B11813429
M. Wt: 210.32 g/mol
InChI Key: ZNIUHLSLGLOBGI-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone is an organic compound that features two piperidine rings connected by an ethanone bridge Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone typically involves the reaction of piperidine derivatives under controlled conditions. One common method involves the reaction of 1-bromopiperidine with 3-piperidone in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the piperidine rings.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-1-yl)-2-(piperidin-4-yl)ethanone
  • 1-(Piperidin-1-yl)-2-(piperidin-2-yl)ethanone
  • 1-(Piperidin-1-yl)-2-(pyrrolidin-3-yl)ethanone

Uniqueness

1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone is unique due to the specific positioning of the piperidine rings, which can influence its chemical reactivity and biological activity. The presence of two piperidine rings connected by an ethanone bridge provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-piperidin-1-yl-2-piperidin-3-ylethanone

InChI

InChI=1S/C12H22N2O/c15-12(14-7-2-1-3-8-14)9-11-5-4-6-13-10-11/h11,13H,1-10H2

InChI Key

ZNIUHLSLGLOBGI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CC2CCCNC2

Origin of Product

United States

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